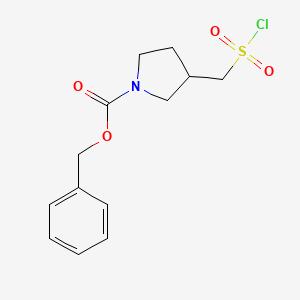

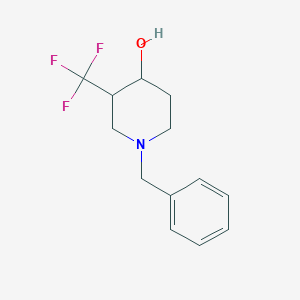

![molecular formula C9H17N3 B1289949 [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine CAS No. 1007517-99-8](/img/structure/B1289949.png)

[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

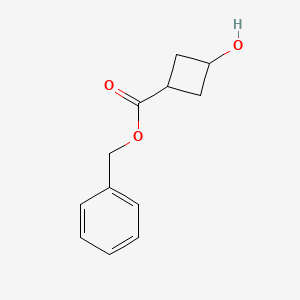

The compound “[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with two methyl groups at the 3 and 5 positions . The compound also contains a propyl group and a methylamine group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring is a planar, aromatic ring, which means it is flat and has a cyclic, overlapping p-orbital that allows for resonance . The presence of the methyl and amine groups will also affect the overall structure .Chemical Reactions Analysis

Pyrazole compounds are known to participate in various chemical reactions. They can act as ligands in the formation of coordination compounds . They can also undergo reactions at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would be influenced by the functional groups present in the compound .Aplicaciones Científicas De Investigación

Antiviral and Antitumoral Activity

Compounds containing the pyrazole moiety, such as 3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine , have been studied for their potential antiviral and antitumoral properties. Research has shown that structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral activity . Specifically, inhibition of tubulin polymerization has been identified as a mechanism for antitumoral activity .

Synthesis of Bioactive Chemicals

The pyrazole scaffold is frequently used in the synthesis of bioactive chemicals due to its wide range of biological properties. It has applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The versatility of the pyrazole ring allows for the development of novel compounds with significant pharmacological functions .

Anticoronavirus Activity

Recent studies have highlighted the potential of pyrazole derivatives in combating coronavirus infections. The synthesis of new series of triazolothiadiazine derivatives, which include the pyrazole structure, has yielded compounds with promising in vitro anticoronavirus activity . This opens up new avenues for the development of antiviral drugs targeting coronaviruses.

Green Synthesis Applications

The pyrazole scaffold is also significant in the context of green chemistry. It is involved in various synthesis techniques that are environmentally friendly, such as microwave-assisted synthesis and multicomponent reactions . These methods aim to reduce the environmental impact of chemical synthesis while maintaining efficiency and effectiveness.

Coordination Chemistry

In coordination chemistry, pyrazole-based ligands are used to form complexes with metals. These complexes have diverse applications, including catalysis, magnetic materials, and luminescent materials . The ability of the pyrazole ring to coordinate with metals makes it a valuable component in the design of new materials.

Organometallic Chemistry

Pyrazole derivatives play a crucial role in organometallic chemistry, where they act as ligands to create organometallic complexes. These complexes are important for various catalytic processes and the development of new reactions in organic synthesis .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 3-(3,5-Dimethylpyrazol-1-yl)-N-methylpropan-1-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process that involves fitting into the LmPTR1 pocket (active site) of the target organism . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it may interfere with essential biochemical pathways in leishmania and plasmodium species .

Pharmacokinetics

The compound’s potent in vitro and in vivo activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . In vivo, the compound shows significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .

Propiedades

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-8-7-9(2)12(11-8)6-4-5-10-3/h7,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVLUSBODIHODU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629698 |

Source

|

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007517-99-8 |

Source

|

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)